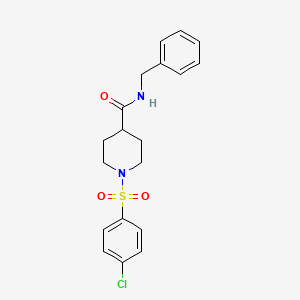
Antimalarial agent 17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimalarial Agent 17 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. This compound has shown promising results in preclinical studies, demonstrating high efficacy against drug-resistant strains of Plasmodium falciparum . Its development is part of ongoing efforts to find new treatments for malaria, especially in regions where resistance to existing drugs is prevalent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antimalarial Agent 17 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of a quinoline derivative with a suitable aldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Key steps include:
Condensation Reaction: Conducted at elevated temperatures (around 80-100°C) in the presence of an acid catalyst.
Reduction Step: Performed at room temperature using sodium borohydride as the reducing agent.
Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Antimalarial Agent 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify the quinoline ring, enhancing its antimalarial activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Modified quinoline rings with enhanced activity.
Substitution Products: Quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Antimalarial Agent 17 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its effects on the life cycle of Plasmodium parasites, particularly its ability to inhibit parasite growth and replication.
Medicine: Explored as a potential treatment for malaria, especially in cases where resistance to existing drugs is a concern.
Industry: Utilized in the development of new antimalarial formulations and combination therapies
Mécanisme D'action
Antimalarial Agent 17 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, a toxic byproduct of hemoglobin digestion by the parasite, and prevents its detoxification. This leads to the accumulation of toxic heme within the parasite, causing oxidative stress and ultimately killing the parasite . The molecular targets include heme and various enzymes involved in the detoxification process .
Comparaison Avec Des Composés Similaires
Chloroquine: A widely used antimalarial that also targets the heme detoxification pathway but has seen widespread resistance.
Artemisinin: A natural product with a different mechanism of action, involving the generation of free radicals that damage parasite proteins.
Mefloquine: Another synthetic antimalarial with a similar mode of action to chloroquine but with a different chemical structure.
Uniqueness of Antimalarial Agent 17: this compound is unique due to its high efficacy against drug-resistant strains of Plasmodium falciparum and its ability to inhibit multiple stages of the parasite’s life cycle. Unlike chloroquine, it has shown effectiveness in regions with high levels of drug resistance .
Propriétés
Formule moléculaire |
C19H21ClN2O3S |
|---|---|
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
N-benzyl-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-6-8-18(9-7-17)26(24,25)22-12-10-16(11-13-22)19(23)21-14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23) |
Clé InChI |
GIJGHINOALWYCL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


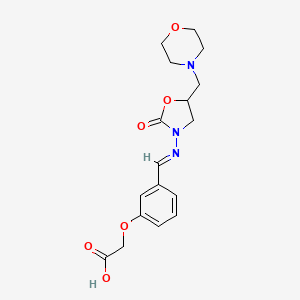
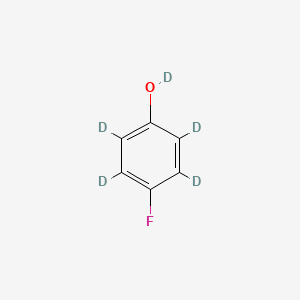
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
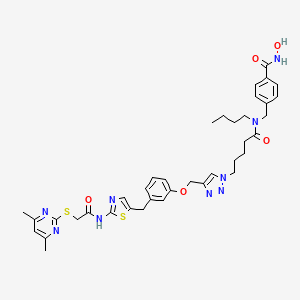

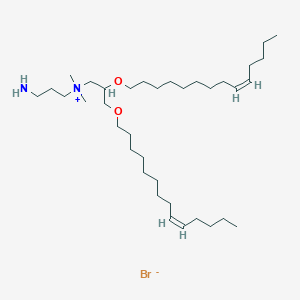

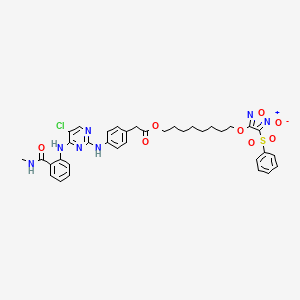

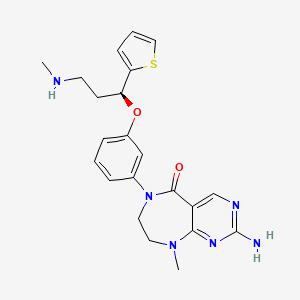

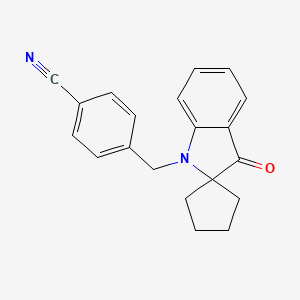
![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)

